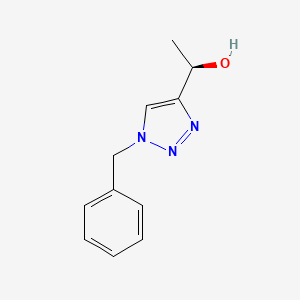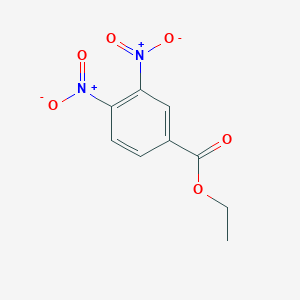![molecular formula C13H15KN2O3 B1404810 Potassium 2-{methyl[(2-phenylcyclopropyl)carbamoyl]amino}acetate CAS No. 1384430-29-8](/img/structure/B1404810.png)
Potassium 2-{methyl[(2-phenylcyclopropyl)carbamoyl]amino}acetate
Vue d'ensemble
Description
Potassium 2-{methyl[(2-phenylcyclopropyl)carbamoyl]amino}acetate, also known as PMPA, is a compound with the molecular formula C13H15KN2O3 . It is a potent Nucleotide Reverse Transcriptase Inhibitor (NRTI) used in scientific research.
Physical And Chemical Properties Analysis
Potassium 2-{methyl[(2-phenylcyclopropyl)carbamoyl]amino}acetate has a molecular weight of 286.37 g/mol . Other physical and chemical properties such as boiling point and storage conditions are not specified in the search results .Applications De Recherche Scientifique
1. Complex Synthesis and Characterization
- Tribenzyltin(IV) and Dibenzyltin(IV) Complexes : The synthesis and characterization of tribenzyltin(IV) and dibenzyltin(IV) complexes with related structures have been explored. These complexes were thoroughly analyzed using techniques such as microanalysis, IR, NMR (1H, 13C, 119Sn), and 119mSn Mössbauer spectroscopy, revealing intricate structural details and coordination patterns. The study presents significant insights into the structural chemistry of such complexes, contributing to the broader understanding of organotin(IV) chemistry (Baul et al., 2007).
2. Synthesis Optimization
- Optimized Synthesis Processes : Research on optimizing the synthesis processes of compounds similar to Potassium 2-{methyl[(2-phenylcyclopropyl)carbamoyl]amino}acetate has been conducted. These studies focus on improving the yield rate, defining the best conditions for reactions, and confirming the structures of intermediates and target molecules using NMR spectra. This stream of research is particularly beneficial for industrial production due to its simplicity and cost-effectiveness (Wang Yong-sheng, 2007).
3. Pharmacological Applications
- Antihypertensive α-Blocking Agents : The compound and its derivatives have been utilized in the synthesis and reaction of thiosemicarbazides, triazoles, and Schiff bases with potential as antihypertensive α-blocking agents. This research represents a significant step in drug discovery, contributing to the development of new therapeutic agents with low toxicity and good activity profile (Abdel-Wahab et al., 2008).
4. Crystal Structure Analysis
- Crystal Structure Determination : Detailed crystal structure analyses have been performed for compounds structurally similar to Potassium 2-{methyl[(2-phenylcyclopropyl)carbamoyl]amino}acetate. These studies involve determining the crystal structures from single-crystal data and exploring the molecular interactions within the crystals, such as hydrogen bonding patterns. Such analyses are crucial for understanding the physical and chemical properties of these compounds at the molecular level (Yaman et al., 2019).
5. Chemical Reactions and Mechanisms
- Chemical Reactions and Mechanisms : Investigations into the chemical reactions, such as isomerization and cycloaddition, involving compounds related to Potassium 2-{methyl[(2-phenylcyclopropyl)carbamoyl]amino}acetate have been conducted. These studies provide insights into the reactivity and transformation of these compounds under various conditions, contributing to a deeper understanding of their chemical behavior (Molchanov et al., 2013).
Safety And Hazards
The safety and hazard information for Potassium 2-{methyl[(2-phenylcyclopropyl)carbamoyl]amino}acetate is not detailed in the search results. It’s important to handle all chemicals with appropriate safety measures, and refer to Material Safety Data Sheets (MSDS) or other reliable sources for specific safety information .
Propriétés
IUPAC Name |
potassium;2-[methyl-[(2-phenylcyclopropyl)carbamoyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3.K/c1-15(8-12(16)17)13(18)14-11-7-10(11)9-5-3-2-4-6-9;/h2-6,10-11H,7-8H2,1H3,(H,14,18)(H,16,17);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHFNYNOFZZBGI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)[O-])C(=O)NC1CC1C2=CC=CC=C2.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15KN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 2-{methyl[(2-phenylcyclopropyl)carbamoyl]amino}acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N'-methylbenzohydrazide](/img/structure/B1404730.png)
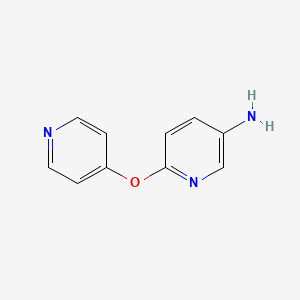
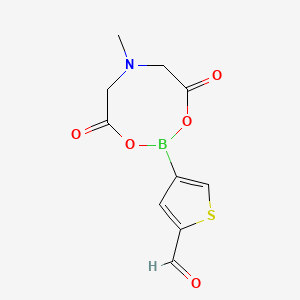
![[1-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride](/img/structure/B1404736.png)
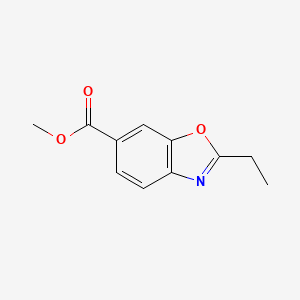
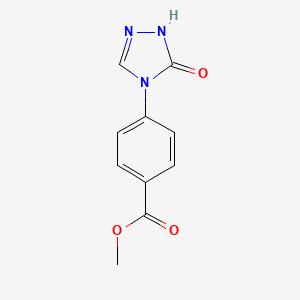
![Ethyl 3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1404742.png)
![Ethyl 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzoate](/img/structure/B1404743.png)
![tert-Butyl 4-{2-[(2-chloropyridin-3-yl)oxy]ethyl}piperazine-1-carboxylate](/img/structure/B1404745.png)

![methyl 2-(hydroxymethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate](/img/structure/B1404747.png)
